5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Description
Historical Context of Pyrrolopyridinone Scaffolds in Drug Discovery
Pyrrolopyridinones represent a privileged scaffold in drug discovery due to their structural mimicry of purine bases, enabling interactions with ATP-binding pockets in kinases and phosphodiesterases. Early work on pyrrolo[2,3-b]pyridine derivatives, such as the PDE4B inhibitor 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, demonstrated IC₅₀ values as low as 0.48 μM, highlighting their potency in modulating cyclic nucleotide signaling. Subsequent studies expanded their utility to oncology, with pyrrolopyridinones like 2-heteroaryl-pyrrolopyridinones inhibiting Cdc7 kinase (IC₅₀ = 10–100 nM), a target critical for DNA replication in cancer cells.
Table 1: Notable Pyrrolopyridinone-Based Therapeutics and Targets
The structural versatility of pyrrolopyridinones allows systematic optimization through substitutions at positions 3, 5, and 6. For example, introducing electron-withdrawing groups like fluorine at position 3 enhances metabolic stability, while bromine at position 5 improves hydrophobic interactions with target proteins.
Strategic Importance of Halogen-Fluorine Synergy in Bioactive Molecule Design
The coexistence of bromine and fluorine in 5-bromo-3,3-difluoro-pyrrolo[2,3-b]pyridin-2-one exemplifies a rational design strategy to balance lipophilicity, target affinity, and pharmacokinetics. Bromine, with its van der Waals radius of 1.85 Å, fills hydrophobic pockets in binding sites, as seen in kinase inhibitors where brominated analogs exhibit 3–5-fold higher affinity than non-halogenated counterparts. Concurrently, fluorine’s electronegativity (-3.98 Pauling scale) modulates electron density, reducing basicity (pKa shift ≈ 1–2 units) and enhancing membrane permeability.
Table 2: Impact of Halogen Substitutions on Pyrrolopyridinone Properties
| Substituent Pattern | logP | Solubility (μM) | PDE4B IC₅₀ (μM) | Selectivity (PDE4B/D) |
|---|---|---|---|---|
| 5-Bromo, 3,3-Difluoro | 2.1 | 12.4 | 0.48 | 8.2 |
| 5-Hydrogen, 3-Fluoro | 1.3 | 45.6 | 4.2 | 1.1 |
| 5-Chloro, 3-Methyl | 2.4 | 8.9 | 1.7 | 3.5 |
The 3,3-difluoro motif in this compound introduces conformational rigidity via geminal fluorine’s “polar hydrophobicity,” which restricts bond rotation and preorganizes the scaffold for target binding. This effect is critical in PDE4B inhibition, where the difluoro group improves selectivity over PDE4D by 15-fold compared to monofluoro analogs. Additionally, bromine’s heavy atom effect facilitates crystallographic studies, aiding structure-based drug design efforts.
Synthetic routes to this scaffold often involve palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 5-bromo-2,3-difluoropyridine intermediates. Recent advances in fluorination protocols, such as Balz-Schiemann reactions or deoxyfluorination, enable precise installation of fluorine atoms at position 3, further refining the compound’s drug-like properties.
Properties
IUPAC Name |
5-bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLHHBQVKWZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-3,3-difluoro-2-nitropyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridin-2-one ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Amine derivatives and reduced forms.
Scientific Research Applications
Antiviral Applications
One of the most promising applications of this compound is in the field of antiviral research. Recent studies have indicated that derivatives of pyrrolopyridinones exhibit significant antiviral activity against various viruses.
Case Study: Antiviral Efficacy
Research has highlighted the potential of N-Heterocycles, including pyrrolopyridinones, as antiviral agents. A comprehensive review noted that certain synthesized compounds demonstrated efficacy against a range of viruses, including HIV and influenza . The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.
In particular, studies have shown that modifications to the pyrrolopyridinone structure can enhance antiviral activity. For instance, compounds with specific substitutions have been reported to outperform standard antiviral medications in cell-based assays .
Synthesis of Novel Pharmacological Compounds
In addition to its antiviral properties, 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one serves as a valuable building block in the synthesis of novel pharmacological agents.
Case Study: Fragment-Based Drug Discovery
Fragment-based drug discovery has utilized this compound as a starting point for developing new inhibitors targeting focal adhesion kinase (FAK). Research published in leading journals indicates that derivatives based on this scaffold have shown promise in inhibiting FAK activity, which is implicated in cancer progression . The ability to modify the pyrrolopyridinone structure allows for the exploration of structure–activity relationships (SAR), leading to more potent and selective inhibitors.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antiviral Agents | Acts against various viruses including HIV and influenza | Modifications enhance efficacy; outperforms standards |
| Drug Discovery | Serves as a scaffold for synthesizing new pharmacological compounds | Effective inhibitors for focal adhesion kinase |
| Chemical Research | Utilized in studies exploring structure–activity relationships | Enables development of targeted therapies |
Mechanism of Action
The mechanism of action of 5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as FGFRs . By binding to the ATP-binding site of these receptors, it inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Fluorine vs. Nitro/Methyl : The difluoro substitution in the target compound reduces steric hindrance compared to methyl groups (e.g., 5-bromo-3,3-dimethyl analog) and avoids the redox-sensitive nitro group (e.g., 3-nitro derivatives) .
- Bromine Position : Bromine at position 5 is common in cross-coupling reactions (e.g., Suzuki coupling for aryl derivatives), enabling diverse derivatization .
Spirocyclic analogs (e.g., HPK1 inhibitors) require multi-step synthesis with moderate yields (76%) .
Biological Relevance :
- The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one scaffold is associated with kinase inhibition and antimicrobial activity .
- Fluorine atoms may enhance metabolic stability and binding affinity in drug candidates compared to bulkier substituents .
Structural Isomerism :
- Positional isomers (e.g., pyrrolo[3,2-b]pyridine in ) exhibit distinct electronic properties due to altered ring fusion, impacting reactivity and interactions .
Biological Activity
5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS: 1393540-54-9) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates both bromine and fluorine atoms, which enhance its reactivity and biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of 249.01 g/mol. It is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Boiling Point | 321.2 ± 42.0 °C (Predicted) |
| Density | 1.98 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.13 ± 0.40 (Predicted) |
This compound primarily acts as a kinase inhibitor , particularly targeting fibroblast growth factor receptors (FGFRs). FGFRs are crucial for various cellular processes including proliferation and differentiation. The inhibition of these receptors can lead to reduced tumor growth in cancer models.
Anticancer Activity
Research has shown that this compound exhibits potent anticancer properties. In vitro studies indicated that it significantly inhibits the proliferation of cancer cell lines associated with FGFR overexpression. For instance, one study reported an IC50 value of approximately 0.5 µM against FGFR-dependent cancer cells, demonstrating its potential as a therapeutic agent in oncology .
Antiparasitic Activity
In addition to its anticancer effects, this compound has shown promising results in antiparasitic activity. A study indicated that derivatives of this compound displayed EC50 values ranging from 0.010 µM to 0.577 µM against various parasitic strains . The modifications in substituents on the pyrrolo ring were crucial for enhancing its potency.
Study on FGFR Inhibition
A comprehensive study investigated the structure-activity relationship (SAR) of various pyrrolo derivatives including this compound. The study found that the presence of bromine and fluorine significantly improved binding affinity to FGFRs compared to other halogenated derivatives .
Metabolic Stability Assessment
Another critical aspect of this compound's biological profile is its metabolic stability. In vitro assays using human liver microsomes showed that it maintained a relatively low clearance rate (CLint = 42 μL/min/mg ), suggesting favorable metabolic stability which is essential for drug development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | IC50/EC50 Value | Target Mechanism |
|---|---|---|
| 5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one | ~1 µM | FGFR Inhibition |
| 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2-one | ~0.8 µM | FGFR Inhibition |
| 5-Bromo-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one | ~0.5 µM | FGFR Inhibition |
Q & A
Q. What are the standard synthetic routes for 5-bromo-3,3-difluoro-pyrrolo[2,3-b]pyridin-2-one derivatives, and how are intermediates validated?
Answer: A common approach involves halogenation and fluorination of the pyrrolopyridine core. For example:
- Bromination : Use N-bromosuccinimide (NBS) in acetone under reflux to introduce bromine at the 5-position (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, 92% yield) .
- Fluorination : Employ difluorinating agents like DAST (diethylaminosulfur trifluoride) to replace hydroxyl or carbonyl groups with fluorine .
Validation : Intermediates are confirmed via H/C NMR (e.g., δ 8.93 ppm for aromatic protons) and LC-MS (>95% purity) .
Q. How can structural ambiguities in substituted pyrrolo[2,3-b]pyridinones be resolved using crystallography?
Answer:
- Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical for resolving regiochemistry and confirming substituent positions .
- Key parameters : Monitor bond angles (e.g., C3-F bond length ~1.34 Å) and torsion angles to distinguish between difluoro and monofluoro configurations .
Q. What analytical techniques are essential for characterizing fluorinated pyrrolopyridinones?
Answer:
- NMR : F NMR (e.g., δ -110 to -120 ppm for CF groups) and H-C HSQC to assign coupling patterns .
- HRMS : Confirm molecular ions (e.g., [M+H] for CHBrFNO: calc. 294.9601, found 294.9598) .
Advanced Research Questions
Q. How do 3,3-difluoro and 5-bromo substituents influence electrophilic aromatic substitution (EAS) reactivity?
Answer:
- Bromine acts as a directing group, facilitating EAS at the 4-position due to its electron-withdrawing effect.
- Difluoro groups at C3 deactivate the ring but enhance stability against oxidation, as shown in comparative studies of nitro group reductions (e.g., Raney Ni/H, 76% yield for 3-amino derivatives) .
Methodology : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and predict regioselectivity .
Q. What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridinone core?
Answer:
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at C5 using 5-bromo precursors (e.g., 4-trifluoromethylphenylboronic acid, 87% yield) .
- Rhodium-catalyzed 1,4-addition : For asymmetric functionalization, use [Rh(cod)]BF with chiral ligands (e.g., 90% ee for benzylidene derivatives) .
Key Data :
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh) | 87–94 | |
| 1,4-Addition | [Rh(cod)]BF | 72–90 |
Q. How can computational modeling predict the biological activity of 3,3-difluoro derivatives?
Answer:
Q. What are the challenges in scaling up multi-step syntheses of this compound?
Answer:
- Purification : Silica gel chromatography is inefficient for polar intermediates; switch to preparative HPLC (C18 column, acetonitrile/water) for >99% purity .
- Fluorination Safety : DAST reactions require strict temperature control (-20°C) to avoid exothermic decomposition .
Conflict Resolution in Data Interpretation
Q. How to address discrepancies in reported NMR shifts for fluorinated pyrrolopyridinones?
Answer:
Q. Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
